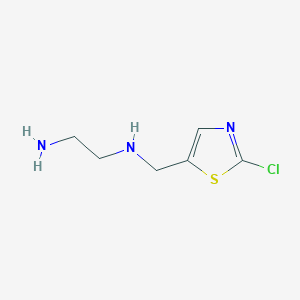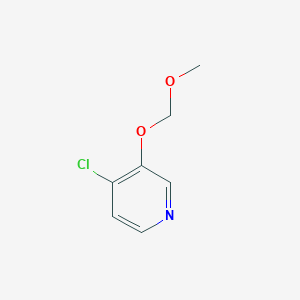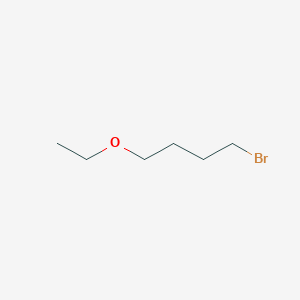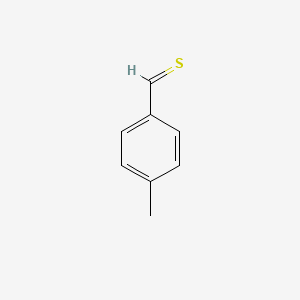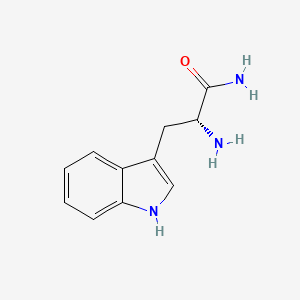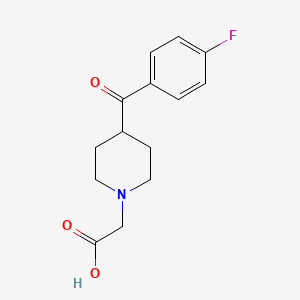![molecular formula C17H13N3O B8764515 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one CAS No. 109740-11-6](/img/structure/B8764515.png)
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
Overview
Description
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-phenylhydrazine with 2-chloroquinoline-3-carbaldehyde under basic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and their derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Indole Derivatives: Indole compounds have a similar aromatic system and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific combination of pyrazole and quinoline rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
109740-11-6 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-15-13-9-5-6-10-14(13)18-17(21)16(15)19-20(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21) |
InChI Key |
XVEFSRLPXBHDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC(=O)C2=NN1C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
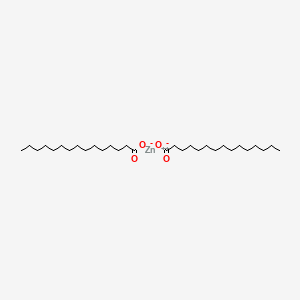

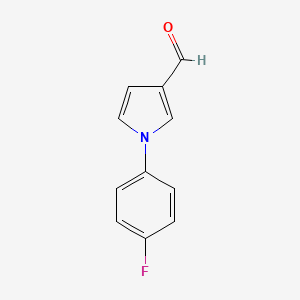
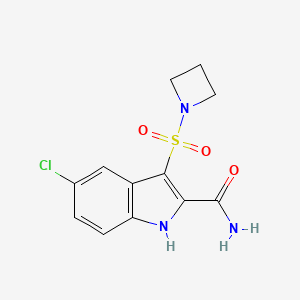
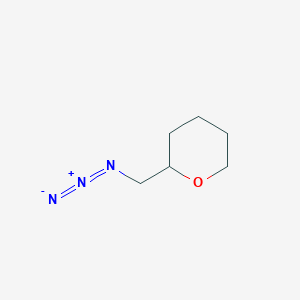
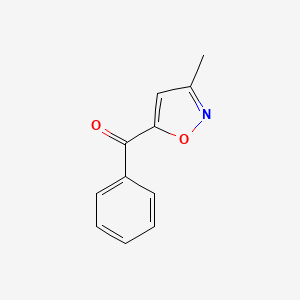
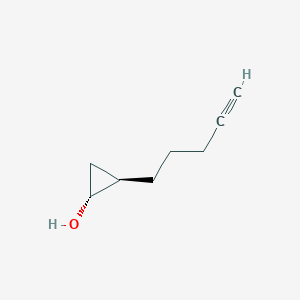
![Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8764478.png)
